![molecular formula C11H7ClF3N3O B119301 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- CAS No. 23576-24-1](/img/structure/B119301.png)

3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

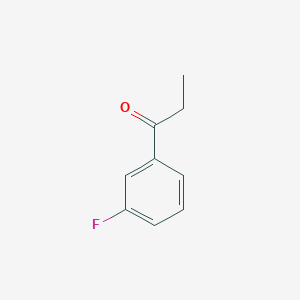

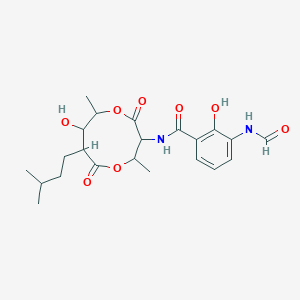

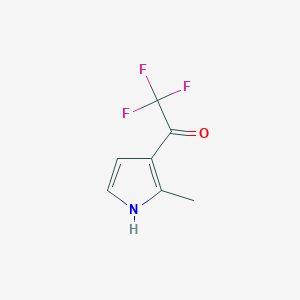

3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- (hereafter referred to as “3(2H)-pyridazinone”) is an organic compound belonging to the family of pyridazinones. This compound has a wide range of applications in the scientific and medical fields, including its use as a catalyst for organic synthesis, a synthetic building block for organic synthesis, and a potential therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modifications

- Pyridazinones, including derivatives similar to 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl], serve as a base for synthesizing a range of chemical compounds. Notably, the synthesis of novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones has been detailed, highlighting the flexibility of pyridazinone scaffolds for chemical modifications and the creation of new compounds, though their antimicrobial activities were not significant (Alonazy et al., 2009).

Biological Activities and Pharmacological Potential

- Pyridazinone derivatives exhibit a spectrum of biological activities. Recent studies have synthesized new pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, showing that certain derivatives exhibit significant inhibitory activity against human cancer cell lines (Qin et al., 2020).

- A series of 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives have been synthesized and evaluated for their potential anticancer, antiangiogenic, and antioxidant properties. Some derivatives showed inhibitory activity close to standard methotrexate, and specific compounds displayed potent antiangiogenic and antioxidant activities (Kamble et al., 2015).

Material and Oil Improvement Applications

- Pyridazinone derivatives have also been used for base oil improvement. Three synthesized Pyridazinone derivatives were tested as antioxidants for local base oil, showing promising results in improving the oil's resistance to oxidative degradation. Furthermore, these compounds demonstrated efficiency as corrosion inhibitors for carbon steel in an acid medium, showcasing their multifunctional applications beyond pharmaceuticals (Nessim, 2017).

Insecticidal Applications

- Pyridazinone derivatives have also been explored for their insecticidal activities. Certain derivatives have shown moderate insecticidal activity against specific pests, indicating the potential use of these compounds in agricultural pest control (Bing, 2003).

Eigenschaften

IUPAC Name |

5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O/c12-9-8(16)5-17-18(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEQNXJEEHWIDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)N)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- | |

CAS RN |

23576-24-1 |

Source

|

| Record name | Desmethylnorflurazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)